BenchChemオンラインストアへようこそ!

(1S,2R)-erythro-Dihydro Bupropion-d9 Hydrochloride

Stereoselective Pharmacokinetics Chiral Bioanalysis Enantiomer-Specific Exposure

(1S,2R)-erythro-Dihydro Bupropion-d9 Hydrochloride is a single-enantiomer, deuterium-labeled (d9) form of erythrohydrobupropion, a minor but pharmacologically active reductive metabolite of the antidepressant and smoking-cessation agent bupropion. The parent metabolite, erythrohydrobupropion, is a substituted β-hydroxyamphetamine that exists as a racemic mixture of (1S,2R) and (1R,2S) stereoisomers, with the (1S,2R) enantiomer assigned CAS 102141-11-7.

Molecular Formula C13H21Cl2NO
Molecular Weight 287.27 g/mol
Cat. No. B12380289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2R)-erythro-Dihydro Bupropion-d9 Hydrochloride
Molecular FormulaC13H21Cl2NO
Molecular Weight287.27 g/mol
Structural Identifiers
SMILESCC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C.Cl
InChIInChI=1S/C13H20ClNO.ClH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,12,15-16H,1-4H3;1H/t9-,12-;/m1./s1/i2D3,3D3,4D3;
InChIKeyYZHVQDVGTAELNB-ZAFZZGBMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,2R)-erythro-Dihydro Bupropion-d9 Hydrochloride: Defined Stereochemistry and Isotopic Label in a Bupropion Metabolite Reference Standard


(1S,2R)-erythro-Dihydro Bupropion-d9 Hydrochloride is a single-enantiomer, deuterium-labeled (d9) form of erythrohydrobupropion, a minor but pharmacologically active reductive metabolite of the antidepressant and smoking-cessation agent bupropion [1]. The parent metabolite, erythrohydrobupropion, is a substituted β-hydroxyamphetamine that exists as a racemic mixture of (1S,2R) and (1R,2S) stereoisomers, with the (1S,2R) enantiomer assigned CAS 102141-11-7 [1]. Incorporation of nine deuterium atoms across the tert-butyl group (d9 labeling) raises the molecular weight to 287.27 g/mol (HCl salt), providing a nominal mass shift of +9 Da relative to the unlabeled compound . This compound is supplied as a white solid hydrochloride salt, soluble in methanol, and stored at 2–8 °C . It is classified as a stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis and a chiral reference standard for stereoselective pharmacokinetic investigations.

Why Racemic or Non-Deuterated Erythrohydrobupropion Cannot Substitute for (1S,2R)-erythro-Dihydro Bupropion-d9 Hydrochloride in Quantitative Bioanalysis


Generic substitution of this compound with racemic erythro-Dihydro Bupropion-d9, the opposite (1R,2S) enantiomer, or unlabeled erythrohydrobupropion fails for two distinct reasons rooted in chirality and isotope chemistry. First, erythrohydrobupropion enantiomers exhibit stereoselective pharmacokinetics in humans, with the (1S,2R) enantiomer showing an approximately 6-fold higher AUC and 3-fold higher Cmax than the (1R,2S) enantiomer following racemic bupropion administration [1]. Using the incorrect enantiomer as an internal standard would introduce systematic quantification bias in chiral assays. Second, the unlabeled compound is indistinguishable from endogenous metabolite in mass spectrometry, while the d9 label provides a +9 Da mass shift that enables clear chromatographic separation and precise isotope-dilution quantification in human plasma, where erythrohydrobupropion concentrations must be measured against a complex biological matrix [2]. Achieving regulatory-acceptable accuracy (within 15% for bioanalytical method validation) depends on exact stereochemical and isotopic identity of the internal standard [2].

Quantitative Differentiation Evidence for (1S,2R)-erythro-Dihydro Bupropion-d9 Hydrochloride Against Closest Analogs


Stereoselective Plasma Exposure: (1S,2R)-Erythrohydrobupropion Exhibits 6-Fold Higher AUC Than the (1R,2S) Enantiomer in Humans

In a study of 15 healthy volunteers receiving a single 100 mg oral dose of racemic bupropion, the mean AUC(0–∞) ratio of (1S,2R)-erythrohydrobupropion to (1R,2S)-erythrohydrobupropion was approximately 6, and the Cmax ratio was approximately 3 [1]. This demonstrates that the (1S,2R) enantiomer achieves substantially higher systemic exposure than its antipode. In contrast, threohydrobupropion enantiomers showed a much smaller stereoselective difference (AUC ratio ≈4, Cmax ratio ≈0.5) [1]. The (1S,2R)-d9 compound is the only commercially available single-enantiomer deuterated standard matched to the predominant circulating erythro enantiomer.

Stereoselective Pharmacokinetics Chiral Bioanalysis Enantiomer-Specific Exposure

CYP2D6 Inhibition Potency: Erythrohydrobupropion Is the Most Potent CYP2D6 Inhibitor Among Bupropion Metabolites (Ki = 1.7 μM)

In human liver microsomes using the CYP2D6 probe substrate bufuralol, erythrohydrobupropion (racemic) demonstrated a Ki of 1.7 μM, which is 3.2-fold lower (more potent) than threohydrobupropion (Ki = 5.4 μM), 7.6-fold lower than hydroxybupropion (Ki = 13 μM), and 12.4-fold lower than bupropion (Ki = 21 μM) [1]. A more recent comprehensive evaluation confirmed that racemic erythrohydrobupropion (EHBUP) Ki was 5.5-fold lower than THBUP, 11.4-fold lower than OHBUP, and 13-fold lower than BUP, with comparable Ki values between the two EHBUP enantiomers [2]. This establishes erythrohydrobupropion—and by extension its deuterated (1S,2R)-d9 form used in DDI studies—as the most potent CYP2D6 inhibitory metabolite in the bupropion pathway.

Drug-Drug Interactions CYP2D6 Inhibition Hepatocyte Metabolism

Validated LC-MS/MS Internal Standard Performance: Erythrohydrobupropion-d9 Enables Quantification at 1 ng/mL LOQ in Human Plasma

The first validated stereoselective LC-MS/MS method for simultaneous quantification of bupropion and all major metabolites in human plasma employed erythrohydrobupropion-d9 (along with threohydrobupropion-d9) as a deuterated internal standard at a working concentration of 25 ng/mL [1]. The method achieved a lower limit of quantification (LOQ) of 1 ng/mL for both erythrohydrobupropion enantiomers with intra- and inter-assay precision and accuracy within 12% [1]. Chromatographic separation of the (1S,2R) and (1R,2S) enantiomers was achieved on an α1-acid glycoprotein column with a 12-minute run time, and peak identity was confirmed by sodium borohydride reduction of enantiopure (R)- and (S)-bupropion [1]. The d9-labeled internal standard co-elutes with the analyte, compensating for matrix effects and ion suppression in electrospray ionization [2].

Bioanalytical Method Validation LC-MS/MS Isotope Dilution

Metabolic Contribution: Erythrohydrobupropion Accounts for Only 8% and 4% of R- and S-Bupropion Clearance, Requiring High-Sensitivity Quantification

In vitro stereoselective metabolism studies predict that erythrohydrobupropion accounts for only 8% of R-bupropion clearance and 4% of S-bupropion clearance, compared to threohydrobupropion (50% and 82%), OH-bupropion (34% and 12%), and 4′-OH-bupropion (8% and 2%) [1]. The low formation fraction of erythrohydrobupropion means its plasma concentrations are substantially lower than those of threohydrobupropion and hydroxybupropion, demanding higher analytical sensitivity for accurate quantification. The deuterated (1S,2R)-d9 internal standard is essential to achieve the 1 ng/mL LOQ required to measure this minor but pharmacologically important metabolite [2].

Stereoselective Metabolism In Vitro–In Vivo Extrapolation Fraction Metabolized

Antidepressant Potency Ranking: Erythrohydrobupropion Is 5-Fold Less Potent Than Bupropion in Murine Behavioral Models

In a standardized antidepressant screening test in mice, erythrohydrobupropion and threohydrobupropion both demonstrated 5-fold lower potency than bupropion, while hydroxybupropion was one-half as potent as bupropion [1]. Despite lower intrinsic potency, plasma concentrations of erythrohydrobupropion metabolites can reach levels comparable to or exceeding bupropion, making their contribution to overall pharmacology clinically relevant [1]. Accurate quantification using the (1S,2R)-d9 standard is therefore necessary to correlate exposure with effect in translational studies.

Antidepressant Activity In Vivo Pharmacology Metabolite Potency

Deuterium Label Integrity: Nine-Deuterium Incorporation Provides +9 Da Mass Shift with Validated Purity >98%

The d9 label in (1S,2R)-erythro-Dihydro Bupropion-d9 Hydrochloride replaces all nine hydrogen atoms on the tert-butyl group (three CD3 groups), providing a nominal mass shift of +9 Da (287.27 g/mol for the HCl salt vs 278.22 g/mol for the unlabeled compound) . Commercial specifications report purity >98% as determined by HPLC [1]. This 9-Da mass differential exceeds the typical +3 to +6 Da labeling of alternative deuterated internal standards (e.g., hydroxybupropion-d6, bupropion-d9) [2], minimizing isotopic cross-talk with the unlabeled analyte and reducing the risk of signal overlap in multiple reaction monitoring (MRM) transitions on triple-quadrupole instruments.

Stable Isotope Labeling Isotopic Purity Mass Spectrometry

High-Value Application Scenarios for (1S,2R)-erythro-Dihydro Bupropion-d9 Hydrochloride


Stereoselective Pharmacokinetic Studies of Bupropion and Its Metabolites in Clinical Cohorts

In clinical pharmacokinetic studies administering racemic bupropion, the (1S,2R)-erythro-Dihydro Bupropion-d9 Hydrochloride serves as the enantiomer-matched stable isotope-labeled internal standard for quantifying (1S,2R)-erythrohydrobupropion in human plasma. This is essential because the (1S,2R) enantiomer achieves approximately 6-fold higher systemic exposure (AUC) than the (1R,2S) enantiomer [1]. Using this compound, validated LC-MS/MS methods achieve an LOQ of 1 ng/mL with intra-/inter-assay precision within 12%, enabling accurate assessment of time-dependent, elimination rate-limited stereoselective pharmacokinetics across diverse populations [2].

CYP2D6-Mediated Drug-Drug Interaction (DDI) Risk Assessment for Bupropion-Containing Products

Erythrohydrobupropion is the most potent CYP2D6 inhibitor among all bupropion metabolites, with a Ki of 1.7 μM—3.2-fold lower than threohydrobupropion and 12.4-fold lower than bupropion itself [3]. The (1S,2R)-d9 internal standard enables precise quantification of this critical inhibitory metabolite in plasma and hepatocyte studies used to populate physiologically-based pharmacokinetic (PBPK) models. These models are required by regulatory agencies (FDA, EMA) to predict the magnitude of DDIs with CYP2D6 substrates such as desipramine, dextromethorphan, and venlafaxine when co-prescribed with bupropion [4].

Chiral Bioanalytical Method Development and Cross-Validation for Regulatory Submission

Regulatory bioanalytical method validation guidelines (FDA BMV, EMA) require that internal standards for chiral analytes match the stereochemistry of the target enantiomer to avoid differential matrix effects and recovery bias. (1S,2R)-erythro-Dihydro Bupropion-d9 Hydrochloride is specifically identified as the deuterated internal standard for (1S,2R)-erythrohydrobupropion in the first published and validated stereoselective LC-MS/MS method capable of resolving all eight bupropion-related enantiomers in a single 12-minute run [2]. This compound is therefore the default choice for laboratories establishing or cross-validating chiral bupropion metabolite assays for regulatory bioequivalence or DDI studies.

Metabolic Pathway Elucidation and In Vitro–In Vivo Extrapolation (IVIVE)

Erythrohydrobupropion formation accounts for only 8% and 4% of R- and S-bupropion clearance, respectively, in human hepatocyte and liver microsome models [5]. Despite this minor contribution to overall clearance, its disproportionate role in CYP2D6 inhibition demands accurate quantification in in vitro metabolism studies. The (1S,2R)-d9 standard enables reliable measurement of erythrohydrobupropion formation rates at low concentrations, supporting the determination of fraction metabolized (fm) values and intrinsic clearance parameters used in IVIVE to predict human pharmacokinetics and DDIs before clinical trials [5].

Quote Request

Request a Quote for (1S,2R)-erythro-Dihydro Bupropion-d9 Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.